Cas no 25642-63-1 (Benzene,1,3-diisothiocyanato-2-methyl-)

Benzene,1,3-diisothiocyanato-2-methyl- is a specialized aromatic compound featuring two isothiocyanate functional groups attached to a methyl-substituted benzene ring. Its key advantages include high reactivity due to the presence of isothiocyanate moieties, which are valuable in organic synthesis, particularly for forming thiourea derivatives. The methyl group at the 2-position enhances steric and electronic properties, influencing selectivity in reactions. This compound is useful in crosslinking applications, polymer modification, and as a building block in agrochemical or pharmaceutical intermediates. Its stability under controlled conditions and compatibility with various solvents further contribute to its utility in research and industrial processes.
Benzene,1,3-diisothiocyanato-2-methyl- structure
25642-63-1 structure
Product Name:Benzene,1,3-diisothiocyanato-2-methyl-
CAS No:25642-63-1
MF:C9H6N2S2
MW:206.287338733673
CID:242114
PubChem ID:4304043
Update Time:2025-10-29

Benzene,1,3-diisothiocyanato-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,3-diisothiocyanato-2-methyl-
    • 1,3-diisothiocyanato-2-methylbenzene
    • 2,6-diisothiocyanatotoluene
    • 2,6-TITC
    • 2,6-Toluene diisothiocyanate
    • 2,6-tolylene diisothiocyanate
    • 2-Methyl-1,3-phenylene diisothiocyanate
    • Tolylene-2,6-diisothiocyanate
    • 1, 3-diisothiocyanato-2-methylbenzene
    • J-016086
    • toluene 2,6-diisothiocyanate
    • 1-methylbenzene-2,6-diisothiocyanate
    • Tolylene-2,6-diisothiocyanate, 97%
    • 25642-63-1
    • DTXSID80401738
    • SCHEMBL1995839
    • 2 6-TOLYLENE DIISOTHIOCYANATE 97
    • 2,6-toluenediisothiocyanate
    • Q27132901
    • CHEBI:63898
    • Inchi: 1S/C9H6N2S2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2-4H,1H3
    • InChI Key: AZXFPXMWSWRZLF-UHFFFAOYSA-N
    • SMILES: S=C=NC1C=CC=C(C=1C)N=C=S

Computed Properties

  • Exact Mass: 205.99700
  • Monoisotopic Mass: 205.997
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.1
  • Topological Polar Surface Area: 88.9A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.17
  • Melting Point: 74-78 °C(lit.)
  • Boiling Point: 376.5°C at 760 mmHg
  • Flash Point: 193.2°C
  • Refractive Index: 1.627
  • PSA: 88.90000
  • LogP: 3.46360
  • Solubility: Not available

Benzene,1,3-diisothiocyanato-2-methyl- Security Information

  • WGK Germany:3
  • Hazard Category Code: 20/21/22-36/37/38-42
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22; R36/37/38; R42

Benzene,1,3-diisothiocyanato-2-methyl- Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Benzene,1,3-diisothiocyanato-2-methyl- Pricemore >>

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Additional information on Benzene,1,3-diisothiocyanato-2-methyl-

Comprehensive Overview of Benzene,1,3-diisothiocyanato-2-methyl- (CAS No. 25642-63-1): Properties, Applications, and Innovations

Benzene,1,3-diisothiocyanato-2-methyl- (CAS No. 25642-63-1) is a specialized organic compound gaining attention in industrial and research sectors due to its unique molecular structure and functional versatility. This aromatic derivative, characterized by its isothiocyanate groups and methyl substitution, exhibits remarkable reactivity, making it valuable for applications ranging from material science to agrochemical formulations. Its chemical stability and ability to form covalent bonds with nucleophiles have spurred innovations in polymer crosslinking and bioactive agent synthesis.

Recent trends highlight growing interest in sustainable chemical alternatives, and Benzene,1,3-diisothiocyanato-2-methyl- aligns with this demand. Researchers are exploring its role in green chemistry initiatives, such as catalytic processes with reduced environmental impact. Searches for "biodegradable crosslinkers" or "non-toxic aromatic compounds" often intersect with studies on this compound, reflecting its potential in eco-friendly applications. Analytical techniques like HPLC and mass spectrometry are critical for characterizing its purity and reactivity profiles.

The compound’s structure-activity relationship (SAR) is another focal point. Its methyl group at the 2-position influences steric hindrance, while the isothiocyanate moieties enable selective reactions with amines or thiols. This duality has led to its use in designing advanced coatings and adhesives with enhanced durability. Industry forums frequently discuss "high-performance additives" and "thermal-resistant materials," where this compound’s thermal stability (up to 200°C in inert atmospheres) offers competitive advantages.

In pharmaceuticals, Benzene,1,3-diisothiocyanato-2-methyl- serves as a precursor for heterocyclic scaffolds, a topic trending in medicinal chemistry. Queries like "isothiocyanate-based drug design" or "aromatic building blocks for APIs" underscore its relevance. However, stringent regulatory frameworks necessitate rigorous toxicity assessments, driving research into safer derivatives. Computational modeling (e.g., DFT calculations) aids in predicting its reactivity and optimizing synthesis routes.

From an industrial perspective, scalability remains a challenge. Innovations in continuous-flow synthesis and solvent-free reactions are being tested to improve yield and reduce waste. The compound’s compatibility with click chemistry protocols further expands its utility in modular assembly systems, a hot topic in materials science. Searches for "multifunctional linkers" or "clickable monomers" often cite its bifunctional nature.

In summary, Benzene,1,3-diisothiocyanato-2-methyl- (CAS No. 25642-63-1) bridges multiple disciplines, from sustainable manufacturing to cutting-edge material design. Its adaptability to evolving industrial needs ensures continued relevance, while ongoing research addresses challenges like synthesis efficiency and environmental safety.

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